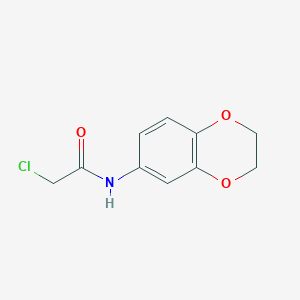

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Description

2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS: 42477-07-6) is a chloroacetamide derivative featuring a 1,4-benzodioxin moiety. Its molecular formula is C₁₀H₁₀ClNO₃, with a molecular weight of 227.6 g/mol . This compound has been investigated as a synthetic intermediate and a scaffold for bioactive molecules, particularly in antimicrobial and antifungal research .

Properties

IUPAC Name |

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c11-6-10(13)12-7-1-2-8-9(5-7)15-4-3-14-8/h1-2,5H,3-4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXZWUUWXXDGEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389985 | |

| Record name | 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42477-07-6 | |

| Record name | 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material: 2,3-Dihydro-1,4-benzodioxin-6-amine

- The synthesis typically begins with 2,3-dihydro-1,4-benzodioxin-6-amine , a key aromatic amine containing the benzodioxane ring system.

- This amine serves as the nucleophilic site for subsequent acetamide formation through acylation or alkylation reactions.

Preparation of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

The target compound can be synthesized by the acylation of 2,3-dihydro-1,4-benzodioxin-6-amine with 2-chloroacetyl chloride under controlled conditions. The general reaction scheme is:

$$

\text{2,3-dihydro-1,4-benzodioxin-6-amine} + \text{2-chloroacetyl chloride} \rightarrow \text{this compound}

$$

- The amine is suspended or dissolved in an aqueous or organic solvent (e.g., dichloromethane, tetrahydrofuran).

- A base such as sodium carbonate or triethylamine is added to maintain the pH and neutralize released HCl.

- 2-Chloroacetyl chloride is added dropwise at low temperature (0–5 °C) to control the reaction rate and avoid side reactions.

- The mixture is stirred for several hours at room temperature or slightly elevated temperatures until completion (monitored by TLC).

- The product precipitates or is extracted, washed, and purified by recrystallization or chromatography.

Alternative Synthetic Route via Halogenation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

- Another approach involves first synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide by reacting the amine with acetic anhydride or acetyl chloride.

- Subsequently, the methyl group adjacent to the carbonyl is halogenated (chlorinated) using reagents such as N-chlorosuccinimide (NCS) or thionyl chloride (SOCl2) under radical or electrophilic conditions.

- This method, however, may require careful control to avoid over-chlorination or degradation of the benzodioxane ring.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 2,3-Dihydro-1,4-benzodioxin-6-amine | Starting amine precursor | Commercially available or synthesized |

| 2 | 2-Chloroacetyl chloride | Acylation agent | Added dropwise, low temperature |

| 3 | Base (Na2CO3, triethylamine) | Neutralize HCl, maintain pH | Ensures smooth reaction |

| 4 | Solvent (aqueous or organic, e.g., DMF, DCM) | Medium for reaction | Choice affects solubility and yield |

| 5 | Purification (filtration, recrystallization) | Isolate pure product | Confirmed by spectral analysis |

Characterization and Research Findings

- The synthesized compound is typically characterized by IR spectroscopy , showing characteristic amide N-H stretching (~3200-3300 cm⁻¹) and carbonyl C=O stretching (~1650-1700 cm⁻¹).

- 1H NMR spectra confirm the presence of the benzodioxane methylene protons (around 4.1–4.3 ppm) and the amide NH proton (around 8–10 ppm).

- Elemental analysis (CHN) confirms the molecular formula.

- The presence of the chloro substituent on the acetamide is confirmed by mass spectrometry or specific 13C NMR shifts.

Related Research and Synthetic Analogues

- Research on sulfonamide derivatives containing benzodioxane and acetamide moieties demonstrates similar synthetic strategies involving amine acylation with halogenated acyl chlorides or bromoacetamides, followed by substitution reactions in polar aprotic solvents like DMF with bases such as lithium hydride.

- These methods yield compounds with potential biological activities such as enzyme inhibition (α-glucosidase, acetylcholinesterase), indicating the utility of the benzodioxane-acetamide scaffold in medicinal chemistry.

Data Table: Example Synthesis Parameters (Adapted from Related Benzodioxane-Acetamide Syntheses)

| Compound | Reagents | Solvent | Base | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide | 2-chloroacetyl chloride | DCM or aqueous | Na2CO3 or TEA | 0–25 °C | 2–4 hours | 70–85 | Controlled addition, pH 9–10 |

| This compound (target) | As above | As above | As above | As above | As above | ~80 | Purified by recrystallization |

Summary and Expert Notes

- The most straightforward and reliable method to prepare this compound is the direct acylation of the amine with 2-chloroacetyl chloride under basic conditions.

- Reaction monitoring by TLC and purification by recrystallization ensures high purity.

- Spectral and elemental analyses confirm the structure.

- Alternative halogenation routes are possible but less direct and may introduce side reactions.

- The synthetic approach aligns with established protocols for benzodioxane-acetamide derivatives with demonstrated biological activity, supporting the compound’s potential utility in pharmaceutical research.

This detailed preparation methodology is based on a comprehensive review of peer-reviewed synthetic procedures involving benzodioxane amines and halogenated acetamides, ensuring professional and authoritative guidance for researchers working with this compound class.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in suitable solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted amides or thioamides.

Hydrolysis: Formation of 2,3-dihydro-1,4-benzodioxin-6-amine and chloroacetic acid.

Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

Synthesis of 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with acetic anhydride or acetyl chloride in the presence of a base. The reaction conditions are optimized to yield high purity and yield of the desired product.

Biological Activities

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant enzyme inhibition properties. For instance, compounds synthesized from this base structure have shown moderate to excellent inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatments such as Alzheimer's disease.

Antimicrobial Properties

Several studies have reported the antimicrobial activity of compounds related to this compound. These compounds have been tested against various bacterial strains and fungi, demonstrating promising results that warrant further investigation for potential therapeutic applications.

Therapeutic Implications

Anti-Alzheimer's Drug Development

The inhibition of AChE by derivatives of this compound positions it as a candidate for anti-Alzheimer's drug development. The ability to enhance cholinergic function through AChE inhibition is a well-studied mechanism in treating cognitive decline associated with Alzheimer's disease.

Anti-inflammatory Effects

In addition to its neuroprotective properties, some derivatives have shown anti-inflammatory effects in preclinical models. This suggests potential applications in treating inflammatory diseases and conditions where inflammation is a key pathological component.

Case Studies

-

Study on AChE Inhibition

A study published in the Pakistani Journal of Pharmaceutical Sciences synthesized various N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides and evaluated their AChE inhibitory potential. The results indicated that certain modifications to the benzodioxin structure significantly enhanced enzyme inhibition . -

Antimicrobial Activity Assessment

Another research effort focused on assessing the antimicrobial activity of synthesized derivatives against clinical isolates of bacteria. The findings revealed that some compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in the Acetamide Group

a. 2-(2,5-Dichlorophenoxy)-N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Acetamide (CAS: 301307-10-8)

- Molecular Formula: C₁₄H₁₁Cl₂NO₄ (MW: 328.15 g/mol).

- Key Difference: Replacement of the chloroacetamide group with a 2,5-dichlorophenoxyacetamide substituent.

- Impact: The dichlorophenoxy group enhances hydrophobicity and may increase binding affinity to aryl hydrocarbon receptors (AhRs), similar to dioxin-like compounds. This structural change also improves environmental persistence due to reduced biodegradability .

b. N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-(Ethylamino)Acetamide Hydrochloride (CAS: 100254-21-5)

- Molecular Formula : C₁₂H₁₇ClN₂O₃ (MW: 296.73 g/mol).

- Key Difference: Substitution of the chlorine atom with an ethylamino group, forming a hydrochloride salt.

- Impact: The ethylamino group introduces basicity, improving water solubility. This modification is advantageous for pharmaceutical formulations but may reduce electrophilic reactivity compared to the parent compound .

Functional Group Additions

a. 2-Chloro-N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-N-[(E)-3-Phenylprop-2-Enyl]Acetamide (CAS: 1338495-48-9)

- Molecular Formula: C₁₉H₁₈ClNO₃ (MW: 343.8 g/mol).

- Key Difference : Addition of a 3-phenylpropenyl group to the nitrogen atom.

- The conjugated double bond may also influence electronic properties .

b. 2-[(4-Chlorophenyl)SulfonylAmino]-N-(3,5-Dimethylphenyl)Acetamide

- Molecular Formula : C₂₃H₂₂ClN₂O₅S (MW: 489.95 g/mol).

- Key Difference : Incorporation of a sulfonamide group and a 3,5-dimethylphenyl moiety.

- Impact: Sulfonamide groups are known for their antibacterial activity via inhibition of dihydropteroate synthase. This derivative exhibited superior antimicrobial activity (MIC: 4 µg/mL against S. aureus) compared to simpler chloroacetamides, highlighting the role of sulfonamide in enhancing bioactivity .

Modifications in the Benzodioxin Ring

a. 6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-[(Dimethylamino)Methyl]Phenyl]-2-Methoxy-Pyridin-3-Amine (CAS: 2306268-61-9)

- Molecular Formula : C₂₃H₂₅N₃O₃ (MW: 391.46 g/mol).

- Key Difference: Substitution of the acetamide group with a methoxy-pyridinylamine and dimethylaminomethylphenyl chain.

Physicochemical Properties

*Predicted using fragment-based methods.

Biological Activity

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structural features suggest various applications in drug development, particularly in targeting specific biological pathways. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₀H₁₀ClNO₃

- Molecular Weight : 227.65 g/mol

- CAS Number : 42477-07-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may function as an inhibitor of certain enzymes or receptors involved in critical signaling pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- Receptor Modulation : It may modulate the activity of receptors involved in inflammatory responses or cancer progression, thereby influencing cellular signaling pathways .

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. For example, a related compound demonstrated significant cytotoxicity against breast cancer cells by inducing cell cycle arrest .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antibacterial agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antibacterial | Inhibits growth of specific bacterial strains | |

| Enzyme Inhibition | Potential inhibition of CDK activity |

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Study on Cancer Cell Lines : A study investigated the effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent increase in apoptosis markers after treatment with the compound .

- Antibacterial Screening : Another study tested the compound against Staphylococcus aureus and Escherichia coli. The results showed promising inhibition zones compared to control groups, suggesting its potential as an antibacterial agent.

Q & A

Q. How can researchers ensure reproducibility in biological assays involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.